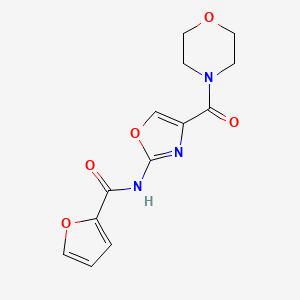

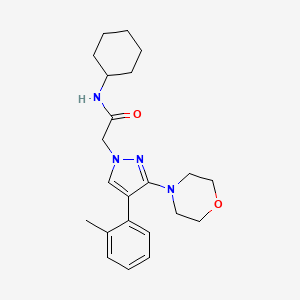

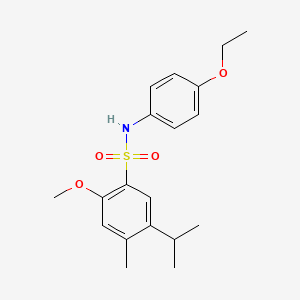

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide, also known as SCH23390, is a highly selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine receptors in various physiological and behavioral processes.

科学的研究の応用

Molecular Structure and Hydrogen Bonding

Research on derivatives of methanesulfonamides, such as N-(2,3-Dichlorophenyl)methanesulfonamide, has revealed detailed insights into their molecular structure and hydrogen bonding capabilities. These compounds exhibit specific conformations of the N—H bond in relation to ortho- and meta-substituents, affecting their biological activity and interaction with receptor molecules. The geometry and torsion angles within these molecules are comparable to other methanesulfonanilides, except for minor variances. This information suggests potential for designing molecules with tailored biological activities by manipulating these structural features (B. Gowda, S. Foro, H. Fuess, 2007).

Synthetic Approaches and Chemical Reactivity

Research into the synthesis and reactivity of phenylmethanesulfonamide derivatives has provided methods for creating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating the high reactivity of these products in various alkylation reactions. This underscores the versatility of methanesulfonamide derivatives in synthetic chemistry for producing compounds with potential pharmacological properties (Yu. A. Aizina, G. Levkovskaya, I. Rozentsveig, 2012).

Microbial Metabolism

Methanesulfonic acid and its derivatives have been studied for their role in the biogeochemical cycling of sulfur, highlighting the use of methanesulfonate by diverse aerobic bacteria as a sulfur source. This research indicates the environmental and ecological significance of methanesulfonamide derivatives, contributing to our understanding of microbial metabolism and the global sulfur cycle (D. Kelly, J. Murrell, 1999).

Chemoselective N-Acylation

Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have developed these compounds as N-acylation reagents with good chemoselectivity. This research highlights the potential of methanesulfonamide derivatives in facilitating specific chemical transformations, which is crucial for the synthesis of complex organic molecules (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

特性

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-20(2)17-9-5-14(6-10-17)11-12-19-23(21,22)13-15-3-7-16(18)8-4-15/h3-10,19H,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKFRYUHVKCYPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)

![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)

![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)

![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)